molecular formula C12H14INO4 B13123623 2-((tert-Butoxycarbonyl)amino)-6-iodobenzoicacid

2-((tert-Butoxycarbonyl)amino)-6-iodobenzoicacid

Cat. No.: B13123623
M. Wt: 363.15 g/mol
InChI Key: QIIZFWZEPNZXRV-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The iodine atom in the compound makes it a valuable intermediate for various organic transformations, including cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid primarily involves its role as an intermediate in organic synthesis. The Boc group protects the amino functionality, allowing selective reactions at other sites. The iodine atom facilitates cross-coupling reactions, enabling the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid
  • 2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid
  • 2-((tert-Butoxycarbonyl)amino)-5-iodobenzoic acid

Uniqueness

2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid is unique due to the position of the iodine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The specific positioning of functional groups can lead to different reaction pathways and products compared to its isomers .

Properties

Molecular Formula

C12H14INO4

Molecular Weight

363.15 g/mol

IUPAC Name

2-iodo-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)

InChI Key

QIIZFWZEPNZXRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)I)C(=O)O

Origin of Product

United States

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